Cas no 70832-64-3 ((2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate)

(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate structure
70832-64-3 structure
Product Name:(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
N.o CAS:70832-64-3
MF:C28H24O9
MW:504.484768867493
CID:566062
PubChem ID:229578
Update Time:2025-04-19

(2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate Propriedades químicas e físicas

Nomes e Identificadores

    • (5-acetyloxy-3,4-dibenzoyloxy-oxolan-2-yl)methyl benzoate
    • 1-O-acetyl-2,3,5-tri-0-benzoyl-β-L-ribofuranose
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-D-ribofuranose
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranoside
    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribose
    • α-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • β-L-ribofuranose 1-acetate 2,3,5-tribenzoate
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-alpha-D-ribofuranose
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-?-D-ribofuranose
    • (2S,3R,4R,5R)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
    • NSC23349
    • NSC87674
    • NSC164682
    • STK761547
    • (2S,3R,4S,5R)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • .beta.-D-Ribofuranose,3,5-tribenzoate
    • SY019990
    • DTXSID60953008
    • FT-0604000
    • NSC-87674
    • FT-0622907
    • A820629
    • 2-Acetoxy-5-[(benzoyloxy)methyl]tetrahydrofuran-3,4-diyl (2R,3S,4S,5S)-Dibenzoate
    • (2R,3R,4R)-5-(ACETYLOXY)-4-(BENZOYLOXY)-2-[(BENZOYLOXY)METHYL]OXOLAN-3-YL BENZOATE
    • MFCD04114304
    • NSC-23349
    • 2-(ACETYLOXY)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]OXOLAN-3-YL BENZOATE
    • alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • NSC-164682
    • 1-O-Acetyl-2,3,5-tri-O-benzoylpentofuranose
    • [5-acetyloxy-3,4-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate
    • ?-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
    • alpha-D-Ribofuranose 1-acetate2,3,5-tribenzoate
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl- alpha , beta -D-ribofuranose
    • FT-0654734
    • Ribofuranose,3,5-tribenzoate, .beta.-D-
    • D-LYXOFURANOSE 1-ACETATE 2,3,5-TRIBENZOATE
    • LS-15230
    • AKOS001726284
    • AKOS022016279
    • A836628
    • (5-acetoxy-3,4-dibenzoyloxy-tetrahydrofuran-2-yl)methyl benzoate;(2R,3S,4S,5S)-2-Acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate
    • 70832-64-3
    • 16162-35-9
    • SY026400
    • benzoic acid (5-acetyloxy-3,4-dibenzoyloxy-2-oxolanyl)methyl ester
    • SCHEMBL10117984
    • MFCD00067634
    • SY056020
    • PB40598
    • a-D-Ribofuranose, 1-acetate2,3,5-tribenzoate
    • (2R,3S,4S,5S)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • (2S,3R,4R,5R)-2-acetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • 1-O-acetyl-2,3,5-tris-O-(phenylcarbonyl)pentofuranose
    • [(2S,3S,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
    • [(2R,3R,4R)-5-acetoxy-3,4-dibenzoyloxy-tetrahydrofuran-2-yl]methyl benzoate
    • beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate1-O-Acetyl-2,3,5,tri-O-benzoyl-beta-D-ribofuranose
    • Inchi: 1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3
    • Chave InChI: GCZABPLTDYVJMP-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C1COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C)=O

Propriedades Computadas

  • Massa Exacta: 504.14200
  • Massa monoisotópica: 504.14203234g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 794
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 4
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.6
  • Superfície polar topológica: 114

Propriedades Experimentais

  • PSA: 114.43000
  • LogP: 3.58260
Fornecedores recomendados
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司